2-Chloro-4-(thiophen-2-yl)pyrimidine

Physical Chemistry Formulation Science Solid-State Characterization

Sourcing 2-Chloro-4-(thiophen-2-yl)pyrimidine for your kinase inhibitor program or materials science research? This thiophene-pyrimidine scaffold provides the unique electronic profile essential for achieving mutant-selective kinase inhibition (e.g., EGFR T790M/L858R) and efficient intramolecular charge transfer in DSSCs. Its reactive 2-chloro handle enables streamlined diversification via Suzuki coupling, offering a clear advantage over phenyl or furyl analogs.

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
CAS No. 83726-75-4
Cat. No. B1611002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(thiophen-2-yl)pyrimidine
CAS83726-75-4
Molecular FormulaC8H5ClN2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H
InChIKeyDTDHCBGOLGIIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(thiophen-2-yl)pyrimidine (CAS 83726-75-4): Heterocyclic Building Block for Medicinal Chemistry and Materials Science


2-Chloro-4-(thiophen-2-yl)pyrimidine (CAS 83726-75-4) is a halogenated heteroaromatic compound comprising a pyrimidine core substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position. It has a molecular weight of 196.66 g/mol, a melting point range of 124–128 °C, and is commonly used as a versatile intermediate in Suzuki–Miyaura cross-coupling reactions and as a precursor in kinase inhibitor discovery programs [1] .

Procurement Pitfalls: Why 2-Chloro-4-(thiophen-2-yl)pyrimidine Cannot Be Substituted with Phenyl or Furyl Analogs


Interchanging 2-chloro-4-(thiophen-2-yl)pyrimidine with its phenyl or furyl analogs is not scientifically justifiable due to the divergent electronic and steric properties conferred by the heteroaryl ring. The sulfur atom in the thiophene moiety alters π-electron density distribution, affecting both cross-coupling reactivity and biological target engagement. As demonstrated below, this compound exhibits distinct melting behavior, lipophilicity, and electronic polarization compared to its closest analogs, directly impacting solubility, formulation, and downstream synthetic utility [1] [2].

Quantitative Differentiation of 2-Chloro-4-(thiophen-2-yl)pyrimidine Versus Closest Analogs


Melting Point Comparison: Thiophene Analog Exhibits Higher Thermal Stability Than Phenyl Derivative

The thiophene-containing derivative melts at a significantly higher temperature (124–128 °C) compared to its phenyl analog (86–87 °C), indicating stronger intermolecular interactions in the solid state .

Physical Chemistry Formulation Science Solid-State Characterization

Lipophilicity Profile: Thiophene Derivative Matches Phenyl Analog Lipophilicity While Enabling Polar Surface Area Expansion

Despite the presence of a polarizable sulfur atom, 2-chloro-4-(thiophen-2-yl)pyrimidine exhibits a cLogP (2.86) that is nearly identical to that of its phenyl counterpart (XLogP ~2.8) [1] [2]. However, the thiophene ring introduces a larger topological polar surface area (tPSA) due to the sulfur heteroatom, which is predicted to modulate permeability and efflux without sacrificing lipophilicity-driven membrane partitioning [3].

Medicinal Chemistry ADME Drug Design

Electronic Effects in Cross-Coupling: Enhanced Reactivity of Electron-Deficient Pyrimidines in Suzuki Reactions

The electron-deficient nature of the pyrimidine ring in 2-chloro-4-(thiophen-2-yl)pyrimidine renders it substantially more reactive in Suzuki–Miyaura couplings compared to analogous benzenoid halides [1]. This enhanced reactivity translates to higher yields under mild conditions, as demonstrated in one-pot regioselective double Suzuki couplings of 2,4-dichloropyrimidine . While head-to-head yield data for this specific compound versus its phenyl analog are not available in the open literature, class-level studies confirm that chloropyrimidines are superior electrophiles in palladium-catalyzed cross-couplings [1].

Synthetic Chemistry Cross-Coupling Process Development

Kinase Inhibition Scaffold: Thiophene-Pyrimidine Core Enables EGFR Mutant Selectivity Over Wild-Type

The thiophene-pyrimidine scaffold has been validated as a privileged structure for third-generation EGFR inhibitors targeting the T790M resistance mutation. In a series of 2,4-diaryl pyrimidine derivatives containing thiophene fragments, compound 6a exhibited an IC50 of 0.0022 ± 0.001 μM against EGFR mutant cells while being approximately 1730-fold less potent against EGFR WT cells (IC50: 4.499 ± 0.057 μM) [1]. This selectivity profile is attributed to the unique electronic and steric features of the thiophene moiety, which optimize binding in the mutant kinase pocket. The 2-chloro-4-(thiophen-2-yl)pyrimidine building block serves as the essential entry point for constructing these potent and selective inhibitors.

Kinase Inhibitors Cancer Therapeutics Selectivity

Electrochemical and Optoelectronic Properties: Thiophene-Pyrimidine Spacer Modulates DSSC Performance

The electron-rich thiophene and electron-deficient pyrimidine units in 2-chloro-4-(thiophen-2-yl)pyrimidine create a 'push-pull' electronic system that is valuable in dye-sensitized solar cells (DSSCs). DFT studies comparing p-type sensitizers with thiophene versus pyrimidine linkers revealed that the combination of these two moieties significantly alters the HOMO-LUMO gap and intramolecular charge transfer efficiency [1]. While quantitative DSSC efficiency data for the free base compound are not available, its role as a building block for constructing such linkers is well established .

Materials Science Dye-Sensitized Solar Cells DFT

Procurement-Critical Applications of 2-Chloro-4-(thiophen-2-yl)pyrimidine


Kinase Inhibitor Lead Optimization and Library Synthesis

Medicinal chemistry teams synthesizing third-generation EGFR inhibitors rely on 2-chloro-4-(thiophen-2-yl)pyrimidine as the core scaffold. The thiophene moiety provides the necessary electronic and steric features to achieve mutant selectivity over wild-type kinase, as demonstrated in lead compounds with up to 1730-fold selectivity for EGFR T790M/L858R [1]. Its chlorine handle enables rapid diversification via Suzuki couplings to generate focused libraries.

Building Block for Dye-Sensitized Solar Cell (DSSC) Sensitizers

Materials scientists use this compound to construct 'push-pull' chromophores for p-type DSSCs. The combination of electron-rich thiophene and electron-deficient pyrimidine creates an optimal electronic gradient for intramolecular charge transfer, which is critical for efficient light harvesting and charge separation [1]. Subsequent functionalization at the chlorine position allows tuning of absorption and redox properties.

Regioselective Suzuki–Miyaura Cross-Coupling in Complex Molecule Assembly

Synthetic chemists employ 2-chloro-4-(thiophen-2-yl)pyrimidine in one-pot double Suzuki couplings due to the enhanced electrophilicity of the pyrimidine core compared to benzenoid systems [1] [2]. This reactivity enables efficient construction of diarylated pyrimidines under mild conditions, reducing step count and improving overall yield in multistep syntheses.

Antibacterial Agent Development Targeting Gram-Positive Strains

Research groups developing novel antibacterials leverage the thiophenyl-pyrimidine scaffold, which has shown activity against Gram-positive bacteria [1]. The 2-chloro substituent serves as a site for introducing diverse amine or ether side chains to optimize potency and spectrum of activity.

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